2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex chemical compound known for its unique structural features and potential applications. It belongs to the pyrimidoindole class of compounds and incorporates both heterocyclic and aromatic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with the preparation of appropriate starting materials, such as 4-chlorophenylamine and a butylthiol derivative.
Cyclization Reaction: : Through a series of reactions, including cyclization, the core pyrimidoindole structure is formed. This often involves heating the starting materials with a catalyst like phosphoric acid or polyphosphoric acid.
Thiol Addition: : The butylthiol group is then introduced via a nucleophilic substitution reaction. This step generally requires a strong base such as sodium hydride to deprotonate the thiol and activate it for the substitution.
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions to increase yield and purity. Large-scale reactors and automated systems are often employed, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically resulting in sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: : It may also be reduced using reducing agents such as lithium aluminum hydride, leading to various reduction products including the corresponding alcohols or amines.
Substitution: : The chloro group in the 4-chlorophenyl moiety can be substituted by nucleophiles (e.g., amines, alkoxides), yielding a variety of derivatives.
Oxidation: : Meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines, sodium hydride (NaH)
Oxidation: : Sulfoxides, sulfones
Reduction: : Reduced pyrimidoindole derivatives
Substitution: : Various substituted pyrimidoindoles
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in catalytic systems for organic synthesis.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, which is valuable for biochemical studies.
Pharmaceutical Development:
Material Science: : Utilized in the creation of novel materials due to its robust chemical framework.
Mechanism of Action
The compound exerts its effects through various pathways, depending on its specific application. For enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and activity. In catalysis, it functions as a ligand, forming a complex with the metal center and facilitating the catalytic process.
Comparison with Similar Compounds
Unique Aspects:
The combination of butylthio and chlorophenyl groups within the pyrimidoindole framework sets it apart from other compounds.
Its ability to undergo diverse chemical reactions makes it highly versatile.
2-(Methylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
2-(Butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
2-(Butylthio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Each similar compound has subtle differences in substituent groups, affecting their chemical properties and applications.
Hope this breakdown gives you a comprehensive understanding of 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one!
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-2-3-12-26-20-23-17-15-6-4-5-7-16(15)22-18(17)19(25)24(20)14-10-8-13(21)9-11-14/h4-11,22H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBPVZCGKXTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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